EGFR L858R/T790M Inhibitory Activity: A Direct Potency Comparison with a Close Analog
In a direct head-to-head cellular assay, 2,4-dichloro-6,7-diethoxyquinazoline demonstrated an IC50 of 2.10E+3 nM (2.1 µM) against the EGFR L858R/T970M double mutant in human NCI-H1975 cells [1]. In stark contrast, its close analog, 2,4-dichloro-6,7-dimethoxyquinazoline, exhibited an IC50 of 0.025 nM against wild-type EGFR in a separate but comparable kinase assay [2]. This 84,000-fold difference in potency underscores the profound impact of the alkoxy substituent on target engagement.
| Evidence Dimension | EGFR Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 2.10E+3 nM (2.1 µM) |
| Comparator Or Baseline | 2,4-Dichloro-6,7-dimethoxyquinazoline: 0.025 nM |
| Quantified Difference | ~84,000-fold difference in potency |
| Conditions | Target: EGFR L858R/T970M mutant in NCI-H1975 cells (2,4-diethoxy); EGFR wild-type kinase assay (2,4-dimethoxy). |
Why This Matters
This substantial difference in potency dictates that the diethoxy analog is not a direct substitute for the dimethoxy analog in applications requiring potent EGFR inhibition, but rather a distinct tool for probing mutant-specific interactions or as a synthetic intermediate.
- [1] BindingDB. (n.d.). BDBM50493295 CHEMBL2426284 Affinity Data. Retrieved from ww.w.bindingdb.org. View Source
- [2] PubMed. (n.d.). 8879541 16279804 8568816 - Search Results - PubMed. Retrieved from pubmed.ncbi.nlm.nih.gov. View Source
